molecular formula C14H11ClO2 B185081 Benzyl 2-chlorobenzoate CAS No. 7579-40-0

Benzyl 2-chlorobenzoate

Cat. No.: B185081
CAS No.: 7579-40-0
M. Wt: 246.69 g/mol
InChI Key: IJIVXOPMPSQRSF-UHFFFAOYSA-N
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Description

Benzyl 2-chlorobenzoate is an ester derived from benzyl alcohol and 2-chlorobenzoic acid. Its structure features a chlorine substituent at the ortho position of the aromatic ring, paired with a benzyl ester group. The compound’s chlorine substituent and ester group influence its chemical reactivity, biodegradability, and interactions in biological systems, as discussed below.

Properties

CAS No.

7579-40-0

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

benzyl 2-chlorobenzoate

InChI

InChI=1S/C14H11ClO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

IJIVXOPMPSQRSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl

Other CAS No.

7579-40-0

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Benzyl 2-chlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-chlorobenzoic acid and benzyl alcohol.

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated HCl in water at 100–110°C for 6–8 hours.

  • Yield : ~98% 2-chlorobenzoic acid with high purity (HPLC: 99.79%) .

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis

  • Conditions : Aqueous NaOH or KOH under reflux.

  • Product : Sodium/potassium 2-chlorobenzoate and benzyl alcohol.

  • Thermodynamics : Hydrolysis of analogous chlorinated esters (e.g., 2-chlorobenzoyl chloride) releases −39.8 kJ/mol enthalpy .

Benzylic Position Reactivity

The benzylic C–H bond in the benzyl group exhibits enhanced reactivity due to stabilization of the resulting radical or cation by the adjacent aromatic ring .

Oxidation

  • Reagents : KMnO₄ (aqueous, acidic) or CrO₃/3,5-dimethylpyrazole.

  • Products :

    • Oxidation to benzophenone derivatives under mild conditions.

    • Prolonged oxidation yields 2-chlorobenzoic acid and CO₂ .

Halogenation (Wohl-Ziegler Reaction)

  • Conditions : N-Bromosuccinimide (NBS) in CCl₄ under light.

  • Product : Bromination at the benzylic position, forming 2-chlorobenzoate-substituted bromoalkanes .

Aromatic Chloro Substituent Reactivity

The 2-chloro group on the benzoate ring can participate in nucleophilic substitution, though steric hindrance limits reactivity.

Nucleophilic Aromatic Substitution

  • Conditions : High-temperature treatment with amines or thiols.

  • Example : Displacement of chlorine by methoxy groups in the presence of Cu catalysts, though yields are moderate due to steric effects .

Microbial Degradation

While not directly studied for this compound, structurally related chlorobenzoates are metabolized by sewage microbiota:

  • Pathway : Oxidative cleavage of the aromatic ring via dioxygenases.

  • Rate : Degradation depends on substitution pattern; 3,4-dichlorobenzoate degrades faster than 2,4-dichlorobenzoate .

Mechanistic Insights

  • Hydrolysis : Follows a tetrahedral intermediate mechanism, with acid catalysis enhancing electrophilicity .

  • Benzylic Reactivity : Radical stabilization lowers bond dissociation energy (benzyl C–H: 377 kJ/mol vs. methyl C–H: 439 kJ/mol) .

  • Microbial Pathways : Involve dechlorination enzymes and ring-hydroxylating dioxygenases .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoate Esters

Compound Substituent Position Electronic Effect Key Property
This compound Cl ortho Withdrawing Reduced microbial chemotaxis
Methyl 2-methoxybenzoate OMe ortho Donating Enhanced electrophilic reactivity
Methyl 3-chlorobenzoate Cl meta Withdrawing Biodegradable by Desulfomonile

Chlorobenzoate Isomers: Positional Impact on Biodegradation

The position of the chlorine substituent (ortho vs. meta) significantly influences environmental persistence and microbial utilization:

  • 2-Chlorobenzoate (2-CB): Not utilized by Desulfomonile palmitatoxidans, unlike 3-chlorobenzoate (3-CB) . Requires specific dioxygenases (e.g., 2-chlorobenzoate dioxygenase) for degradation, which are less abundant in certain microbial communities .
  • 3-Chlorobenzoate (3-CB) :
    • Readily degraded by specialized bacteria, indicating positional selectivity in catabolic pathways .

Table 2: Biodegradation of Chlorobenzoate Isomers

Compound Substituent Position Microbial Utilization Degradation Pathway
2-Chlorobenzoate ortho Limited 2CB dioxygenase-dependent
3-Chlorobenzoate meta High Common meta-cleavage pathways

Degradation Pathways and Environmental Fate

This compound’s benzyl group may hinder biodegradation compared to smaller esters (e.g., methyl):

  • Microbial Communities :
    • Degradation genes (e.g., bzt/2CB) are less prevalent in uncontaminated (UA) vs. oil-contaminated (AMM) microcosms, suggesting environmental adaptation .
  • Persistence :
    • The benzyl ester’s hydrophobicity may reduce aqueous solubility, prolonging environmental retention compared to methyl esters.

Q & A

Basic: What are the common synthetic routes for preparing benzyl 2-chlorobenzoate in laboratory settings?

Answer:
this compound is typically synthesized via a condensation reaction between 2-chlorobenzoyl chloride and benzyl alcohol. A nano basic catalyst, such as SBA-Pr-NH2 (prepared by functionalizing SBA-15 with 3-aminopropyltrimethoxysilane), can enhance reaction efficiency under mild conditions . Purification is commonly achieved using column chromatography with silica gel or recrystallization from ethanol/hexane. Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure completion.

Basic: What safety precautions are essential when handling this compound?

Answer:
Due to its potential irritancy and exothermic reactivity:

  • Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), chemical safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors or aerosols .
  • Storage: Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture ingress.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of hazardous waste according to institutional protocols .

Basic: How can researchers purify this compound after synthesis?

Answer:
Common purification methods include:

  • Recrystallization: Dissolve the crude product in a minimal volume of warm ethanol, then cool to induce crystallization.
  • Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1 ratio) to separate impurities.
  • Distillation: For large-scale purification, vacuum distillation at reduced pressure (bp ~220–230°C) is effective .

Advanced: What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Answer:
Key challenges include:

  • Exothermic Reactions: Rapid addition of 2-chlorobenzoyl chloride can cause overheating. Use controlled dropwise addition with cooling (0–5°C) and an ice bath.
  • Byproduct Formation: Impurities like unreacted benzyl alcohol or hydrolyzed products may form. Optimize stoichiometry (1:1.1 molar ratio of benzyl alcohol to acyl chloride) and employ scavengers (e.g., molecular sieves) to absorb water .
  • Catalyst Recovery: For heterogeneous catalysts (e.g., SBA-Pr-NH2), implement centrifugation or filtration to reuse the catalyst, reducing costs .

Advanced: How do conflicting spectral data (e.g., NMR shifts) for this compound arise, and how should they be resolved?

Answer:
Discrepancies in NMR data may stem from:

  • Solvent Effects: Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift peaks. Always report solvent conditions.
  • Impurity Peaks: Trace solvents or unreacted starting materials may overlap. Use high-resolution NMR (≥400 MHz) and compare with reference spectra from NIST Chemistry WebBook .
  • Dynamic Processes: Rotameric equilibria in the ester group can broaden signals. Acquire spectra at variable temperatures (e.g., 25°C and 50°C) to resolve splitting .

Advanced: What strategies optimize this compound’s stability in long-term storage?

Answer:

  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation.
  • Temperature Control: Keep at –20°C in amber glass vials to limit photodegradation.
  • Stabilizers: Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation.
  • Quality Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to track degradation .

Advanced: How is this compound used in synthesizing advanced materials like silsesquioxane frameworks?

Answer:
this compound serves as a propargyl ester precursor in click chemistry. For example:

Azide Functionalization: React azide-modified polyhedral oligomeric silsesquioxane (POSS-N₃) with prop-2-ynyl 2-chlorobenzoate (synthesized from 2-chlorobenzoyl chloride and propargyl alcohol).

Click Reaction: Catalyze the Huisgen cycloaddition using Cu(I) to form triazole-linked POSS-(Cl)₈ frameworks.

Characterization: Confirm structure via FTIR (C=O stretch at ~1720 cm⁻¹) and MALDI-TOF mass spectrometry .

Advanced: How can researchers analyze contradictory yield data across different synthetic protocols?

Answer:

  • Source Identification: Compare reaction conditions (catalyst type, solvent polarity, temperature). For instance, SBA-Pr-NH2 may yield >85% vs. homogeneous catalysts (e.g., DMAP) at 70% .
  • Statistical Analysis: Use Design of Experiments (DoE) to isolate variables (e.g., ANOVA for temperature vs. catalyst loading).
  • Reproducibility Tests: Repeat experiments with strict control of moisture and oxygen levels, which often affect esterification efficiency .

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • 2D NMR (HSQC, HMBC): Correlate protons and carbons to confirm ester linkage and aromatic substitution patterns.
  • X-ray Crystallography: Resolve crystal packing effects and confirm bond angles/geometry.
  • High-Resolution Mass Spectrometry (HRMS): Differentiate isotopic patterns (e.g., Cl⁻ vs. Br⁻ adducts) .

Advanced: What role does this compound play in kinetic studies of ester hydrolysis?

Answer:

  • Substrate for Hydrolysis: Monitor pH-dependent hydrolysis (e.g., in NaOH/water or enzymatic systems) via UV-Vis (λ = 260 nm for benzoate release).
  • Kinetic Modeling: Fit data to pseudo-first-order kinetics; calculate activation energy (Eₐ) using the Arrhenius equation.
  • Comparative Studies: Contrast with methyl/ethyl esters to assess steric and electronic effects on reaction rates .

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